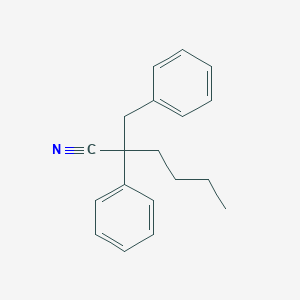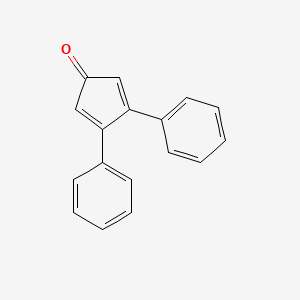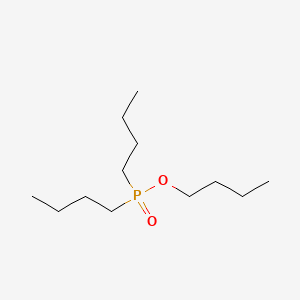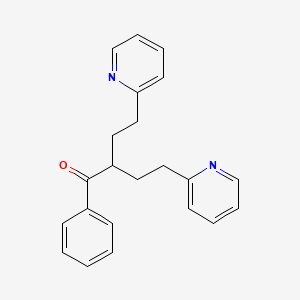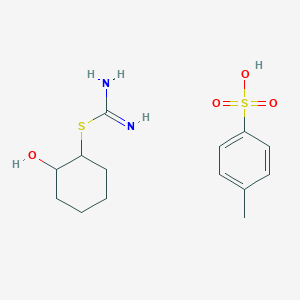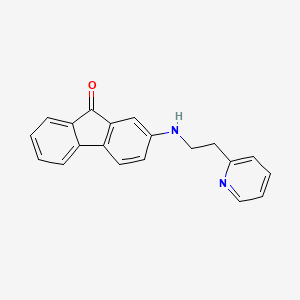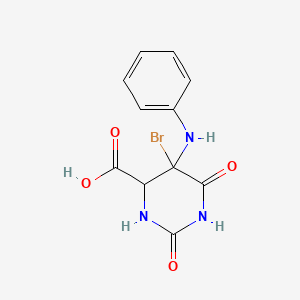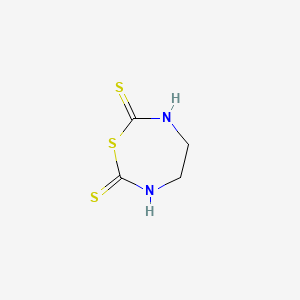
Tetrahydro-1,3,6-thiadiazepine-2,7-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-1,3,6-thiadiazepine-2,7-dithione is a heterocyclic compound with the molecular formula C₄H₆N₂S₃ and a molecular mass of 178.30 g/mol This compound is characterized by a seven-membered ring containing nitrogen, sulfur, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1,3,6-thiadiazepine-2,7-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the intramolecular aza-Wittig reaction of azides derived from amino azides and α, β-unsaturated ketones . Reduction of these intermediates with lithium aluminium hydride yields the corresponding saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory methods for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-1,3,6-thiadiazepine-2,7-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminium hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminium hydride can produce thiols.
Scientific Research Applications
Tetrahydro-1,3,6-thiadiazepine-2,7-dithione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Tetrahydro-1,3,6-thiadiazepine-2,7-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-1,3-diazepin-2-ones: These compounds share a similar ring structure but differ in the presence of oxygen atoms.
Hexahydro-1,4-diazepines: These compounds have a fully saturated ring structure with nitrogen atoms.
Uniqueness
Tetrahydro-1,3,6-thiadiazepine-2,7-dithione is unique due to the presence of sulfur atoms in its ring structure, which imparts distinct chemical properties and reactivity compared to its oxygen or nitrogen analogs. This uniqueness makes it valuable for specific applications in chemistry and biology.
Properties
CAS No. |
5782-83-2 |
|---|---|
Molecular Formula |
C4H6N2S3 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
1,3,6-thiadiazepane-2,7-dithione |
InChI |
InChI=1S/C4H6N2S3/c7-3-5-1-2-6-4(8)9-3/h1-2H2,(H,5,7)(H,6,8) |
InChI Key |
HHBOUFYYHJJTNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=S)SC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



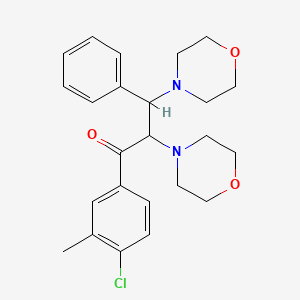
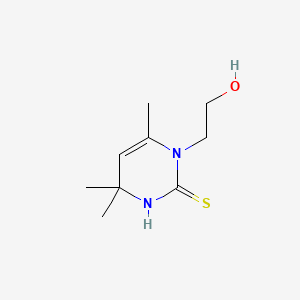

![(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea](/img/structure/B14733994.png)
